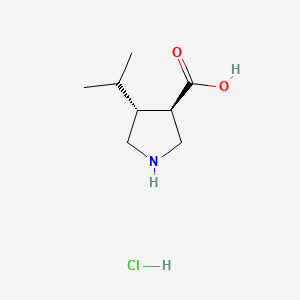

(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride

Descripción general

Descripción

(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and medicine. This compound is notable for its stereochemistry, which plays a crucial role in its biological activity and chemical behavior.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylpyrrolidine and suitable carboxylic acid derivatives.

Chiral Resolution: The chiral centers at positions 3 and 4 are established through chiral resolution techniques, often involving the use of chiral catalysts or chiral auxiliaries.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow processes and automated systems to maintain consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include ketones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study the effects of chirality on biological systems. It serves as a model compound for understanding the interactions between chiral molecules and biological targets.

Medicine

Medically, this compound is investigated for its potential therapeutic applications. Its unique stereochemistry may contribute to its activity as a pharmaceutical agent.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral intermediate makes it valuable for the synthesis of various active pharmaceutical ingredients.

Mecanismo De Acción

The mechanism of action of (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into chiral binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

(3S,4S)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride: The enantiomer of the compound, with opposite stereochemistry.

4-isopropylpyrrolidine-3-carboxylic acid: The non-chiral version of the compound.

4-isopropylpyrrolidine-3-carboxamide: An amide derivative with similar structural features.

Uniqueness

(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable in applications requiring chiral specificity, such as drug development and asymmetric synthesis.

By understanding the detailed aspects of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial applications.

Actividad Biológica

(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in medicinal chemistry. Its unique stereochemistry and functional groups suggest various biological activities, making it a subject of interest for pharmacological research. This article reviews the compound's biological activity, including antimicrobial properties, interaction with biological targets, and synthesis methods.

- IUPAC Name : (3R,4R)-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride

- CAS Number : 1330750-36-1

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

The compound features a pyrrolidine ring with an isopropyl group and a carboxylic acid functional group, enhancing its steric bulk and acidic properties. The hydrochloride form indicates protonation, which can affect solubility and biological interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various pathogenic microorganisms, which is crucial given the rising incidence of multidrug-resistant strains.

Table 1: Antimicrobial Activity Against Pathogens

| Microorganism | Activity Observed |

|---|---|

| Bacillus pumilis | Effective |

| Bacillus subtilis | Effective |

| Escherichia coli | Moderate |

| Pseudomonas vulgaris | Moderate |

| Aspergillus niger | Inhibited |

| Penicillium chrysogenum | Inhibited |

The compound's ability to inhibit these microorganisms suggests its potential as a new antimicrobial agent in therapeutic applications.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets. Predictive models have been employed to assess its activity spectrum, indicating potential therapeutic uses while also identifying possible toxic effects.

Synthesis Methods

Various synthesis methods have been developed for producing this compound in high purity and yield. These methods are essential for ensuring the compound's availability for research and pharmaceutical applications.

Common Synthesis Approaches

- Chiral Resolution : Utilizing chiral reagents to separate enantiomers.

- Direct Synthesis : Employing straightforward reactions involving readily available starting materials.

- Functional Group Modification : Modifying existing compounds to introduce the desired functional groups.

Case Studies

Research has demonstrated the compound's potential in various therapeutic areas:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound, showing promising results against resistant strains.

- Predictive Toxicology : Assessments using computational models indicated low toxicity levels in preliminary screenings, suggesting a favorable safety profile for further development.

Propiedades

IUPAC Name |

(3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5(2)6-3-9-4-7(6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUQFLJSGGPCAU-HHQFNNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CNC[C@@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-36-1 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(1-methylethyl)-, hydrochloride (1:1), (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.